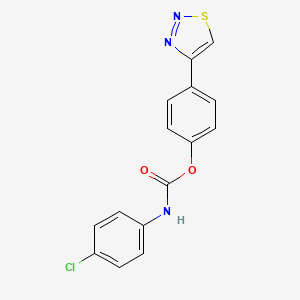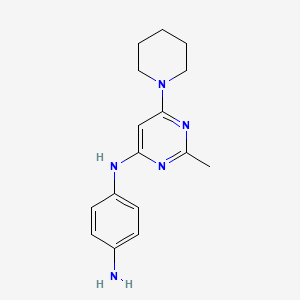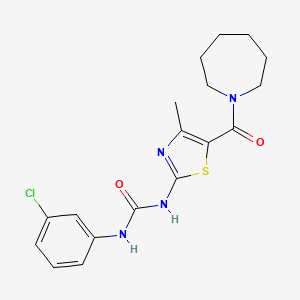
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine with 3-chlorophenyl isocyanate, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to form the final product.
Starting Materials
5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine, 3-chlorophenyl isocyanate, N,N-dimethylformamide dimethyl acetal
Reaction
Step 1: 5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine is reacted with 3-chlorophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding urea derivative., Step 2: N,N-dimethylformamide dimethyl acetal is added to the reaction mixture and the resulting mixture is stirred at room temperature for a suitable period of time., Step 3: The reaction mixture is then hydrolyzed using a suitable acid to form the final product, 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea.
Mécanisme D'action
The mechanism of action of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the development of various diseases. It has also been shown to have an effect on the immune system, modulating the activity of immune cells involved in inflammation and disease.
Effets Biochimiques Et Physiologiques
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of immune cells. It has also been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea in laboratory experiments include its well-studied biological activities and its potential use in the treatment of various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea include further studies on its mechanism of action, potential side effects, and its use in the treatment of various diseases. It may also be studied for its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, research may focus on the development of new synthetic analogs with improved biological activity and reduced side effects.
Conclusion:
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. While further research is needed to fully understand its mechanism of action and potential side effects, it has the potential to be used in the treatment of various diseases. Future research may focus on developing new synthetic analogs and studying its use in combination with other drugs or therapies.
Applications De Recherche Scientifique
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Propriétés
IUPAC Name |
1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-15(16(24)23-9-4-2-3-5-10-23)26-18(20-12)22-17(25)21-14-8-6-7-13(19)11-14/h6-8,11H,2-5,9-10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVDILNHKKXJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

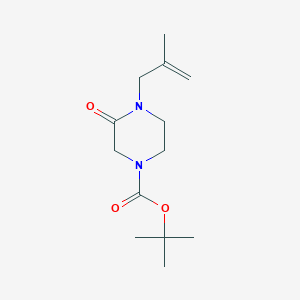
![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)
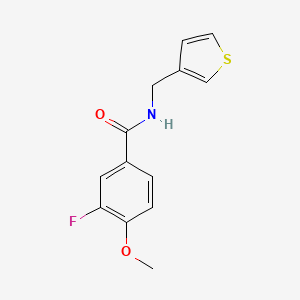
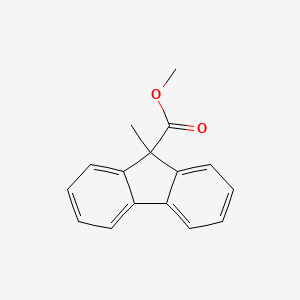
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)
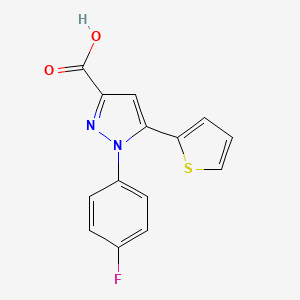
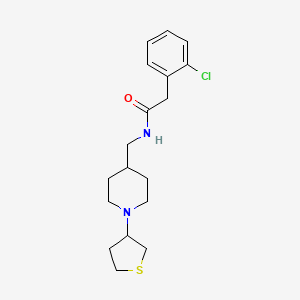
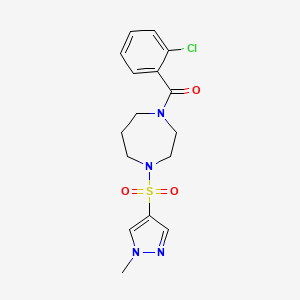
![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)
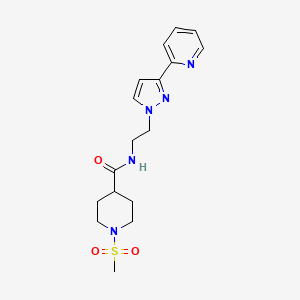
![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
